
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate naphthalene derivative. One common method includes the use of tert-butyl carbamate and 4-amino-5,6,7,8-tetrahydronaphthalene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the amino group or the naphthalene ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may be used in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-butylN-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- tert-butylN-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- tert-butylN-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methylcarbamate
Comparison: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is unique due to the position of the amino group on the naphthalene ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, the presence of the amino group at the 4-position may enhance its binding affinity to certain enzymes or receptors compared to its analogs with amino groups at different positions .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h8-9H,4-7,16H2,1-3H3,(H,17,18) |
Clé InChI |
XBQNKULTRBLZBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2CCCCC2=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


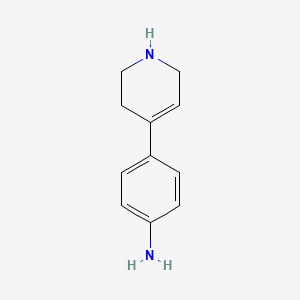
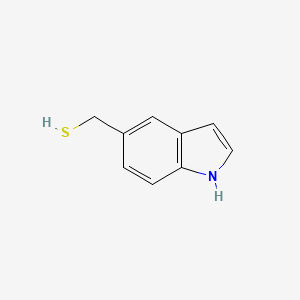

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)


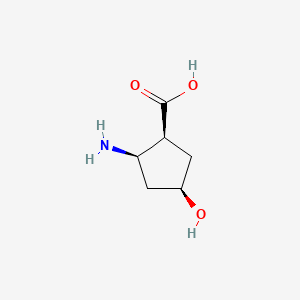
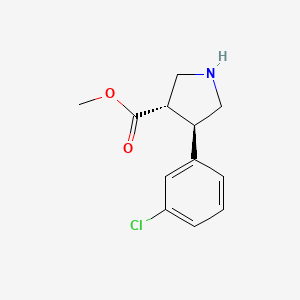
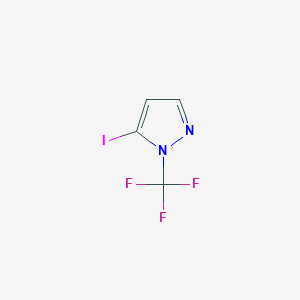

![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
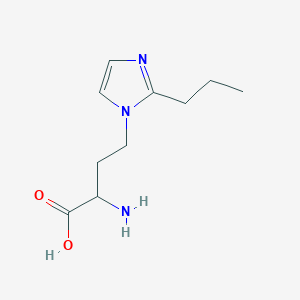
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)

